molecular formula C13H14N2O2 B1471703 1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1368643-42-8

1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B1471703
CAS No.: 1368643-42-8
M. Wt: 230.26 g/mol
InChI Key: CALYPRQDYNPBCF-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 2,5-dimethylphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the 2,5-dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction where the imidazole ring is alkylated with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(2,5-Dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other substituents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the compound can interact with biological membranes and proteins, altering their functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives such as:

    1-[(2,4-Dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid: Similar structure but with a different position of methyl groups on the phenyl ring, leading to different chemical and biological properties.

    1-[(3,5-Dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid: Another positional isomer with distinct reactivity and applications.

    1-Benzyl-1H-imidazole-4-carboxylic acid: Lacks the methyl groups, resulting in different steric and electronic effects.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)11(5-9)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALYPRQDYNPBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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